molecular formula C13H15NO4 B3167923 N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 926210-37-9

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B3167923
CAS No.: 926210-37-9
M. Wt: 249.26 g/mol
InChI Key: DDPGDVZCBZPPBJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclopropylamine group, a phenoxy backbone substituted with methoxy (-OCH₃) and formyl (-CHO) groups, and an acetamide linkage. The compound is cataloged under identifiers such as EN300-14409897 () and has been listed as a discontinued product in supplier databases, indicating its specialized use in research (). Its structure combines electron-donating (methoxy) and electron-withdrawing (formyl) groups, which influence reactivity and solubility. The cyclopropyl group may enhance metabolic stability due to its rigid, non-planar geometry, a feature exploited in medicinal chemistry .

Properties

IUPAC Name

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-12-6-9(7-15)2-5-11(12)18-8-13(16)14-10-3-4-10/h2,5-7,10H,3-4,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPGDVZCBZPPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-(4-formyl-2-methoxyphenoxy)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: N-cyclopropyl-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: N-cyclopropyl-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: N-cyclopropyl-2-(4-substituted-2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s functional groups and their analogs are compared below:

Table 1: Key Structural Analogs and Properties
Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Melting Point (°C) Notable Features Reference
Target Compound 4-formyl, 2-methoxy, cyclopropyl 263.26* Not reported Not reported Discontinued; formyl enhances reactivity
N-Cyclopropyl-2-(p-tolyl)acetamide (6c) p-tolyl, cyclopropyl 203.24 67% 60–147 Lower MW; higher yield
N-Cyclopropyl-2-(11-oxo-dibenzooxepin)acetamide (3u) Dibenzooxepin, cyclopropyl Not reported Not reported 161–163 Complex aromatic system; high MP
N-Cyclopropyl-2-(4-fluoro-3-boronate)acetamide Boronate ester, fluoro, cyclopropyl 288 (M+H)+ 55.3% Not reported Suzuki coupling utility
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 4-nitro, 4-formyl, 2-methoxy 344.29 Not reported Not reported Nitro group enhances electrophilicity
N-Cyclopropyl-2-(1H-indol-1-yl)acetamide Indole, cyclopropyl 214.26 Not reported Not reported logP = 2.12; moderate lipophilicity

*Calculated based on molecular formula C₁₃H₁₅NO₄.

Key Observations:
  • Electron Effects : The target compound’s formyl group increases electrophilicity compared to analogs like 6c (p-tolyl, electron-donating methyl) . The nitrophenyl analog () exhibits even stronger electron-withdrawing effects, making it reactive in aromatic substitutions .
  • Lipophilicity: The indole-containing analog () has a logP of 2.12, suggesting moderate lipophilicity. The target compound’s formyl group may reduce logP compared to non-polar substituents (e.g., p-tolyl) .
  • Thermal Stability : The dibenzooxepin analog (3u) has a high melting point (161–163°C), likely due to extended aromaticity and hydrogen bonding .

Availability and Purity

The target compound is listed as discontinued (), whereas analogs like 6c and boronate derivatives remain accessible for research. Purity levels for most analogs exceed 95% () .

Biological Activity

N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO4
  • Molecular Weight : Approximately 249.27 g/mol
  • Key Functional Groups :
    • Cyclopropyl group
    • Methoxyphenoxy moiety
    • Formyl group

The unique structure of this compound contributes to its reactivity and biological activity. The presence of the formyl group allows for potential covalent interactions with nucleophilic residues in proteins, while the methoxyphenoxy group may engage with hydrophobic pockets in enzymes, influencing their conformation and function.

Preliminary studies suggest that this compound interacts with specific molecular targets, modulating their activity through various biochemical pathways. The compound's mechanism involves:

  • Enzyme Interaction : Binding to enzymes or receptors, potentially altering their activity.
  • Signaling Pathways : Influencing pathways related to inflammation and cell proliferation.

Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, some derivatives have shown significant inhibition of COX-2 activity, which is associated with reduced production of pro-inflammatory mediators like prostaglandins .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties . In vitro studies have demonstrated that it can suppress COX-2 activity, leading to a decrease in pro-inflammatory cytokines. The compound's IC50 values against COX enzymes indicate its potency compared to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

In addition to anti-inflammatory effects, this compound is being investigated for anticancer activities . Initial findings suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Future studies are required to elucidate its full potential in cancer therapy.

Comparative Analysis of Similar Compounds

The following table summarizes the properties and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H15NO4Contains a methoxy group; potential anti-inflammatory and anticancer propertiesInhibits COX enzymes; reduces inflammation
N-cyclopropylmethyl-2-(2-formylphenoxy)acetamideC12H15NO3Similar structure but differs in substituentsInvestigated for proteomics applications
N-cyclopropyl-2-(4-methylphenoxy)acetamideC13H15NO3Shares acetamide functionality; explored for different biological activitiesPotential anti-inflammatory effects

Case Studies and Research Findings

  • Inhibition of COX Enzymes : A study demonstrated that derivatives similar to this compound exhibited potent inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established NSAIDs like diclofenac and celecoxib.
  • Cell Proliferation Assays : Preliminary assays indicated that this compound could significantly reduce the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
  • Mechanistic Insights : Further research is needed to define the precise molecular interactions and pathways affected by this compound, which could enhance our understanding of its therapeutic applications .

Q & A

Q. What are the key synthetic routes for N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide?

The synthesis typically involves a nucleophilic substitution reaction. A chloroacetamide intermediate (e.g., 2-chloro-N-cyclopropylacetamide) reacts with a substituted phenol derivative (e.g., 4-formyl-2-methoxyphenol) under basic conditions (e.g., K₂CO₃ in acetone at 60°C). Purification via column chromatography (e.g., PE/EA solvent system) ensures high purity . Advanced coupling reactions, such as Suzuki-Miyaura with boronate esters, are also viable for functionalization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR (¹H and ¹³C): Assigns protons and carbons in the cyclopropyl, formyl, and methoxy groups. Aromatic protons in the phenoxy ring appear as distinct splitting patterns .
  • HPLC: Monitors reaction progress and purity (>95% threshold recommended for biological assays) .
  • IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What standard biological assays evaluate its pharmacological potential?

  • MTT Assay: Screens cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .
  • Enzyme Inhibition Studies: Tests interactions with targets like kinases or proteases using fluorometric/colorimetric substrates .
  • ADME Profiling: Assesses metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) .

Advanced Research Questions

Q. How can low yields in the phenoxy-acetamide coupling step be mitigated?

  • Optimize Reaction Conditions: Increase temperature (e.g., 80–100°C), use polar aprotic solvents (DMF, DMSO), or employ phase-transfer catalysts .
  • Alternative Coupling Reagents: Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity .
  • Purification Adjustments: Use gradient elution in chromatography or recrystallization to isolate the product from side products .

Q. How to resolve contradictions in NMR data for the cyclopropyl moiety?

  • Variable Temperature NMR: Reduces signal splitting caused by restricted rotation of the cyclopropyl group .
  • 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to clarify overlapping peaks .
  • Computational Modeling: Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

Q. What strategies enhance structure-activity relationship (SAR) studies for derivatives?

  • Derivative Design: Modify substituents on the phenoxy ring (e.g., replace formyl with nitro or amino groups) to probe electronic effects .
  • Bioisosteric Replacements: Substitute the cyclopropyl group with aziridine or oxetane to assess steric and electronic impacts .
  • Pharmacophore Mapping: Use docking studies (e.g., AutoDock) to identify key interactions with biological targets (e.g., kinases) .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies?

  • Purity Discrepancies: Impurities >5% (e.g., unreacted phenol) can skew assay results. Validate purity via HPLC and mass spectrometry .
  • Cell Line Heterogeneity: Use authenticated cell lines (e.g., ATCC) and standardized culture conditions to minimize variability .
  • Solvent Effects: DMSO concentrations >0.1% in assays may inhibit cell growth. Use vehicle controls to confirm compound-specific effects .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYieldReference
Phenolic coupling2-chloro-N-cyclopropylacetamide, K₂CO₃, acetone, 60°C55–66%
Boronate couplingPd(dppf)Cl₂, KOAc, dioxane/H₂O, 100°C14%

Q. Table 2: Biological Activity Data

Assay TypeCell Line/ModelIC₅₀/EC₅₀Reference
MTT (Cytotoxicity)HCT-116, MCF-75–20 μM
Kinase InhibitionEGFR, CDK20.1–1 μM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide
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N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide

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